![molecular formula C11H12N2O3S2 B6576771 5-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}pentanoic acid CAS No. 688340-61-6](/img/structure/B6576771.png)
5-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}pentanoic acid” is a complex organic compound. It contains a total of 31 bonds, including 19 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 3 double bonds, and 5 aromatic bonds. The structure also includes 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring. It has 1 aliphatic carboxylic acid and 1 urea (-thio) derivative .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes a thieno[3,2-d]pyrimidin-3-yl group, a pentanoic acid group, and a sulfanylidene group .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Compounds containing a 1,3-thiazolidin-4-one fragment, similar to the one in the given compound, are known for their biological activity . They have been found to possess antitumor properties . The synthesized compounds were evaluated for their in vitro antitumor activity and were found to exhibit a moderate activity against most human cancer cell lines .
Drug Design
Due to the presence of an activated methylene group and a highly reactive carboxylic group, compounds like “5-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}pentanoic acid” are convenient building blocks in the design of combinatorial libraries of biologically active compounds .
Antimicrobial Properties
Similar compounds have been found to possess antimicrobial properties .
Anti-tubercular Properties
They also act as anti-tubercular agents .
Inhibitors of Antiapoptotic Protein Bcl-2
These compounds act as inhibitors of the antiapoptotic protein Bcl-2 .
Acetylcholinesterase Inhibitors
They have been found to inhibit acetylcholinesterase .
Inducing Leukemia Cell Apoptosis
These compounds have been found to induce apoptosis in leukemia cells .
Green Chemistry
The synthesis of similar compounds conforms to the green chemistry principles, implying improvement of the methodology of preparation of chemical compounds, including organic ones, via minimizing or avoiding the use of hazardous chemicals and solvents .
Wirkmechanismus
Target of Action
Compounds containing a 1,3-thiazolidin-4-one fragment, which is structurally similar to the given compound, are known to interact with peroxisome proliferator-activated receptors (ppars) and are used in the treatment of type ii diabetes . They also act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors .
Mode of Action
It’s worth noting that similar compounds have been found to possess antitumor , antimicrobial , and anti-tubercular properties , and induce leukemia cell apoptosis .
Biochemical Pathways
Compounds with similar structures have been found to inhibit aldose reductase, an enzyme involved in the polyol pathway that converts glucose to sorbitol . This inhibition can help manage complications of diabetes, such as neuropathy, nephropathy, and cataract .
Pharmacokinetics
The physicochemical properties and drug likeness of similar compounds have been predicted in silico .
Result of Action
Similar compounds have been found to exhibit moderate activity against most human cancer cell lines . The most sensitive cancer cell line was CCRF-CEM leukemia .
Action Environment
It’s worth noting that the synthesis of similar compounds has been reported to conform to the principles of green chemistry , implying that the synthesis process minimizes or avoids the use of hazardous chemicals and solvents .
Eigenschaften
IUPAC Name |
5-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S2/c14-8(15)3-1-2-5-13-10(16)9-7(4-6-18-9)12-11(13)17/h4,6H,1-3,5H2,(H,12,17)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVIBJCNPDCHNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=S)N(C2=O)CCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)pentanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.